molecular formula C9H12O2 B8671575 Hexahydro-4,7-methanoisobenzofuran-1(7aH)-one

Hexahydro-4,7-methanoisobenzofuran-1(7aH)-one

Cat. No. B8671575
M. Wt: 152.19 g/mol
InChI Key: DGTBPTXOXUGLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexahydro-4,7-methanoisobenzofuran-1(7aH)-one is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

4-oxatricyclo[5.2.1.02,6]decan-3-one

InChI

InChI=1S/C9H12O2/c10-9-8-6-2-1-5(3-6)7(8)4-11-9/h5-8H,1-4H2

InChI Key

DGTBPTXOXUGLAH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C(=O)OC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, 176 g (4.649 mol) of sodium borohydride was put into a flask and 2000 g of THF and 9.8 g of methanol were added thereto. A solution of 954 g (5.812 mol) of 5-norbornene-2,3-dicarboxylic anhydride dissolved in 2800 g of THF was added thereto dropwise while cooling them by an ice bath to keep the reaction temperature at 35° C. or lower. After completion of the dropping, the mixture was stirred at 30° C. for 4 hours, then poured into 3000 g of 10% aqueous sulfuric acid solution at 20° C. or lower and stirred for a while. Under reduced pressure, THF was recovered, and 1800 g of MIBK was added thereto for extraction. Further 900 g of MIBK was added to the separated aqueous layer for extraction and combined with the organic layer. 63.6 g of sodium carbonate and 200 g of water were added to the organic layer and stirred for a while. The separated organic layer was washed with diluted sulfuric acid and water, then concentrated, thereby 565.3 g of a white solid desired product of a lactone compound was obtained (64.76% yield).
Quantity
176 g
Type
reactant
Reaction Step One
Quantity
954 g
Type
reactant
Reaction Step Two
Name
Quantity
2800 g
Type
solvent
Reaction Step Two
Quantity
3000 g
Type
reactant
Reaction Step Three
Quantity
9.8 g
Type
catalyst
Reaction Step Four
Name
Quantity
2000 g
Type
solvent
Reaction Step Four
Yield
64.76%

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